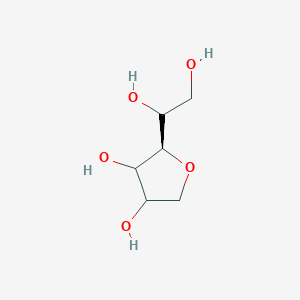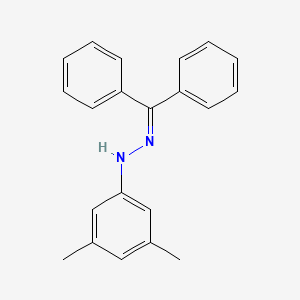
N-(3,5-Dimethylphenyl) benzophenone hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dimethylphenyl) benzophenone hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl) benzophenone hydrazone typically involves the condensation reaction between benzophenone and N-(3,5-dimethylphenyl) hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-Dimethylphenyl) benzophenone hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazine and carbonyl compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Benzophenone and substituted benzophenones.
Reduction: N-(3,5-Dimethylphenyl) hydrazine and benzophenone.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(3,5-Dimethylphenyl) benzophenone hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Mecanismo De Acción
The mechanism of action of N-(3,5-Dimethylphenyl) benzophenone hydrazone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The compound’s effects are often mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone hydrazone: Similar structure but lacks the 3,5-dimethylphenyl group.
N-(3,5-Dimethylphenyl) hydrazine: Lacks the benzophenone moiety.
Benzophenone oxime: Contains an oxime group instead of a hydrazone group.
Uniqueness
N-(3,5-Dimethylphenyl) benzophenone hydrazone is unique due to the presence of both the benzophenone and 3,5-dimethylphenyl groups, which confer specific chemical and physical properties. These structural features enhance its stability and reactivity, making it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C21H20N2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N-(benzhydrylideneamino)-3,5-dimethylaniline |
InChI |
InChI=1S/C21H20N2/c1-16-13-17(2)15-20(14-16)22-23-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,22H,1-2H3 |
Clave InChI |
MTFUKZQJPCJATH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



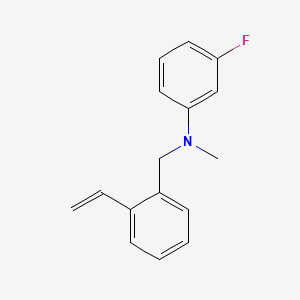
![4-Methoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14116494.png)
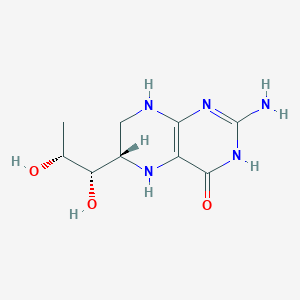
![sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium](/img/structure/B14116507.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116510.png)
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)

![3-[4-(Propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B14116525.png)
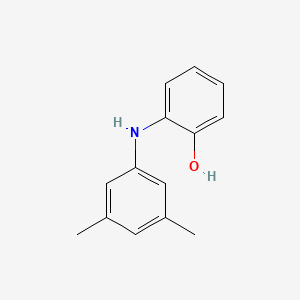
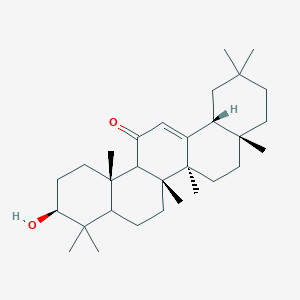
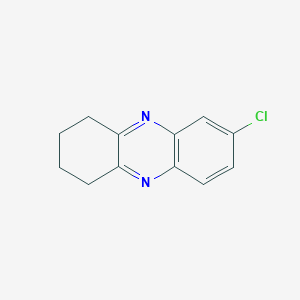
![bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B14116558.png)
